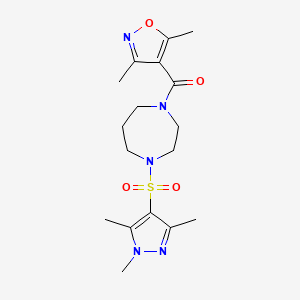
(3,5-dimethylisoxazol-4-yl)(4-((1,3,5-trimethyl-1H-pyrazol-4-yl)sulfonyl)-1,4-diazepan-1-yl)methanone
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Beschreibung
(3,5-dimethylisoxazol-4-yl)(4-((1,3,5-trimethyl-1H-pyrazol-4-yl)sulfonyl)-1,4-diazepan-1-yl)methanone is a useful research compound. Its molecular formula is C17H25N5O4S and its molecular weight is 395.48. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
Biologische Aktivität
The compound (3,5-dimethylisoxazol-4-yl)(4-((1,3,5-trimethyl-1H-pyrazol-4-yl)sulfonyl)-1,4-diazepan-1-yl)methanone represents a novel class of bioactive molecules that have garnered attention in medicinal chemistry for their potential therapeutic applications. This article reviews the biological activities associated with this compound, including its pharmacological effects, toxicological evaluations, and relevant case studies.
Chemical Structure and Properties
The molecular formula of the compound is C15H22N4O2 with a molecular weight of approximately 290.37 g/mol. The structure features an isoxazole ring and a pyrazole moiety, which are known to contribute to various biological activities.
1. Pharmacological Effects
Recent studies have highlighted several pharmacological properties of compounds containing isoxazole and pyrazole rings:
- Anti-inflammatory Activity : Pyrazole derivatives have been shown to exhibit significant anti-inflammatory effects. For instance, compounds similar to the target molecule have been evaluated for their ability to inhibit cyclooxygenase (COX) enzymes, which play a crucial role in inflammation pathways .
- Antimicrobial Properties : Research indicates that pyrazole derivatives can possess antimicrobial activity against a range of pathogens. The structural features of the compound may enhance its interaction with microbial targets .
2. Toxicological Evaluation
A comprehensive toxicological evaluation is critical for assessing the safety profile of new compounds. In studies involving structurally related compounds:
- Non-mutagenicity : The compound was found to be non-mutagenic in vitro and did not induce micronuclei formation in vivo, indicating a favorable safety profile .
- NOAEL Studies : The no-observed-adverse-effect-level (NOAEL) for related compounds was determined to be 100 mg/kg body weight per day in short-term studies, suggesting that the compound may also exhibit a similar safety threshold when administered appropriately .
Case Study 1: Anti-inflammatory Effects
In a study evaluating the anti-inflammatory potential of pyrazole derivatives, compounds structurally related to the target molecule were administered in animal models. Results indicated a significant reduction in inflammation markers such as prostaglandin E2 (PGE2) and interleukin levels, supporting the hypothesis that these compounds can modulate inflammatory responses effectively .
Case Study 2: Antimicrobial Activity
Another study focused on the antimicrobial efficacy of various pyrazole derivatives against Gram-positive and Gram-negative bacteria. The results demonstrated that certain derivatives exhibited potent antibacterial activity, with minimum inhibitory concentrations (MICs) comparable to established antibiotics .
Eigenschaften
IUPAC Name |
(3,5-dimethyl-1,2-oxazol-4-yl)-[4-(1,3,5-trimethylpyrazol-4-yl)sulfonyl-1,4-diazepan-1-yl]methanone |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H25N5O4S/c1-11-15(14(4)26-19-11)17(23)21-7-6-8-22(10-9-21)27(24,25)16-12(2)18-20(5)13(16)3/h6-10H2,1-5H3 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
FNKNHVWQDUGDLZ-UHFFFAOYSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C(=NN1C)C)S(=O)(=O)N2CCCN(CC2)C(=O)C3=C(ON=C3C)C |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H25N5O4S |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
395.5 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.














